3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE
Description
3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazino-benzoxazepine core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-4-12-32-23-24-21-20(25-26-23)18-10-5-6-11-19(18)27(14(2)28)22(31-21)16-8-7-9-17(13-16)30-15(3)29/h4-11,13,22H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJOUIJGFKSRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require high temperatures (150-160°C) and the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodocyclization, sodium sulfite for reduction, and morpholine for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include iodinated derivatives, reduced analogs, and substituted compounds with modified functional groups .
Scientific Research Applications
3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE has several scientific research applications:
Medicine: It is being investigated for its therapeutic potential in treating various diseases due to its unique structure and biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-ALLYLSULFANYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: A precursor in the synthesis of the target compound, known for its antimicrobial activity.
1-IODOMETHYL-1,2-DIHYDRO[1,3]THIAZOLO[2’,3’3,4][1,2,4]TRIAZINO[5,6-B]INDOLE: An iodinated derivative with potential biological activities.
Uniqueness
3-[7-ACETYL-3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL ACETATE stands out due to its unique triazino-benzoxazepine core, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
